molecular formula C7H12F3NO B8116828 (4-Trifluoromethyl-piperidin-2-yl)-methanol

(4-Trifluoromethyl-piperidin-2-yl)-methanol

Cat. No.: B8116828
M. Wt: 183.17 g/mol
InChI Key: BPKJCLUGOTXDFM-UHFFFAOYSA-N
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Description

(4-Trifluoromethyl-piperidin-2-yl)-methanol is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group at the fourth position and a hydroxymethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Trifluoromethyl-piperidin-2-yl)-methanol typically involves the introduction of the trifluoromethyl group and the hydroxymethyl group onto the piperidine ring. One common method involves the reaction of 4-trifluoromethylpiperidine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethyl-piperidin-2-yl)-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Trifluoromethyl-piperidin-2-yl)-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of (4-Trifluoromethyl-piperidin-2-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Trifluoromethyl-piperidin-2-yl)-methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[4-(trifluoromethyl)piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h5-6,11-12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKJCLUGOTXDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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